![molecular formula C21H27N5 B2732599 7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 902008-80-4](/img/structure/B2732599.png)
7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound “7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine” belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new pyrazolo[1,5-a]pyrimidine derivative was synthesized by a three-step synthesis . The synthesis involved starting from the appropriate methyl ketone and resulted in an overall yield of 67–93% .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by infrared and mass spectroscopy, 1H NMR, elemental analyses, and single crystal X-ray diffraction . The crystal structure is stabilized by C–H⋅⋅⋅N hydrogen interactions and a number of weak π⋅⋅⋅π interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions involve a series of steps starting from the appropriate methyl ketone .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound C19H17F3N6 was found to crystallize in a monoclinic system . The compound has a density of 1.293 g cm –3 .Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. In particular, its derivatives have been studied against human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells . Some derivatives displayed excellent anticancer activity by inhibiting CDK enzymes, leading to apoptosis in cancer cells.
- Two novel water-soluble derivatives, 5-chloro-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CMPS) and (5-chloro-pyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine (NCPS) , were synthesized and characterized for their antimicrobial activity . These compounds may hold promise as potential antimicrobial agents.
- A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications. Their simpler and greener synthetic methodology, along with tunable photophysical properties, makes them attractive for fluorescence-based studies .
- Some pyrazolo[1,5-a]pyrimidine derivatives have shown activity as HMG-CoA reductase inhibitors . This enzyme plays a crucial role in cholesterol biosynthesis, making it a potential target for lipid-lowering drugs.
- Certain derivatives of this compound have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways . COX-2 inhibitors are relevant in managing inflammatory conditions.
- Another avenue of research involves investigating the compound’s effects on KDR kinase (VEGFR-2), which plays a role in angiogenesis and tumor growth . Inhibiting KDR may have implications for cancer therapy.
Anticancer Activity
Antimicrobial Properties
Fluorescent Applications
HMG-CoA Reductase Inhibition
COX-2 Selective Inhibition
KDR Kinase Inhibition
Two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives and their antimicrobial activity Pyrimidine: a review on anticancer activity with key emphasis on SAR Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine and pyrazolo[1,5-c]pyrimidine derivatives and their biological evaluation Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive study
Mechanism of Action
While the exact mechanism of action for “7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine” is not specified, similar compounds have been found to exhibit significant inhibitory activity against certain cancer cell lines . This activity is often attributed to the inhibition of certain enzymes, such as CDK2 .
Future Directions
properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-5-24-10-12-25(13-11-24)19-14-16(3)22-21-20(17(4)23-26(19)21)18-8-6-15(2)7-9-18/h6-9,14H,5,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDVIHBTKIYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine |
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